molecular formula C11H6F2N2O3 B063356 2-(2,4-Difluorophenoxy)-3-nitropyridine CAS No. 175135-62-3

2-(2,4-Difluorophenoxy)-3-nitropyridine

Cat. No. B063356
M. Wt: 252.17 g/mol
InChI Key: WZRAMZMIQUBNMG-UHFFFAOYSA-N
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Description

"2-(2,4-Difluorophenoxy)-3-nitropyridine" is a compound of interest in the field of chemistry due to its distinctive molecular structure and the presence of both difluorophenoxy and nitropyridine groups. This combination grants the molecule unique chemical and physical properties, making it a subject of study for its potential applications in material science, organic synthesis, and possibly as an intermediate in pharmaceuticals, although drug-related uses are not within the scope of this discussion.

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as "2-(2,4-Difluorophenoxy)-3-nitropyridine," typically involves multi-step chemical reactions, starting from basic pyridine structures and incorporating functional groups through nitration, halogenation, and alkoxylation. A notable method for synthesizing related nitropyridine compounds involves ring transformation of dinitropyridones with ammonia and ketones, suggesting that a similar approach may be viable for synthesizing "2-(2,4-Difluorophenoxy)-3-nitropyridine" (Tohda et al., 1994).

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using techniques such as X-ray crystallography and vibrational spectroscopy. These studies reveal that the presence of nitro and alkoxy groups significantly influences the molecular conformation and intermolecular interactions within crystals. For instance, analysis of related compounds has shown that hydrogen bonding and π-π interactions play crucial roles in stabilizing the crystal structure, which could also apply to "2-(2,4-Difluorophenoxy)-3-nitropyridine" (Bryndal et al., 2012).

Scientific Research Applications

  • Electrocatalytic Reduction and Oxidation of 2,4-Dichlorophenol (2,4-DCP)

    • Application : The study investigates whether a Pd-MWCNTs/Ni-foam electrode can efficiently degrade phenol in electro-Fenton oxidation (EFO) process and realize the effective mineralization of 2,4-DCP in aqueous solution .
    • Methods : The sequential electrocatalytic reduction and oxidation of 2,4-DCP were studied after examining phenol degradation in the EFO process .
    • Results : The removal efficiencies of 2,4-DCP, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively .
  • Cyclometalated Ir(III) Complexes Based on 2-(2,4-Difluorophenyl)-Pyridine

    • Application : The study investigates the structural transformation and luminescence switching of cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine .
    • Methods : The complexes undergo acid/base-induced structural transformation due to the protonation/deprotonation of their pyridyl groups and/or imidazole units .
    • Results : The complexes show TFA-induced luminescence switching behaviors, from a non-luminescence state to a luminescence state . Moreover, these complexes were used as photosensitizers for the reduction of water to hydrogen .
  • Biological Agents for 2,4-Dichlorophenoxyacetic Acid Herbicide Degradation

    • Application : The study investigates the use of biological agents for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide that is extensively used on cereal crops and pastures .
    • Methods : Biological agents, such as bacteria and fungi, are used to degrade the herbicide .
    • Results : The use of biological agents can effectively degrade the herbicide, reducing its environmental impact .
  • Fluorescence Detection of 2,4-Dichlorophenoxyacetic Acid

    • Application : The study investigates the use of fluorescence resonance energy transfer (FRET) of nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs) for the rapid and selective visual detection of 2,4-dichlorophenoxyacetic acid (2,4-D) .
    • Methods : The new microfluidic paper chips allowed the rapid and selective visual detection of 2,4-D .
    • Results : The performance changes of the fluorescent material on solid matrix material were studied in detail .
  • Foliar Application of 2,4-Dichlorophenoxyacetic Acid in Mandarin Cultivation

    • Application : The study investigates the use of 2,4-dichlorophenoxyacetic acid (2,4-D) as a foliar application after physiological fruit drop to reduce fruit splitting and increase fruit size in mandarin .
    • Methods : Treatments were applied as foliar sprays and commenced after physiological fruit drop (December), alone and in combination with Bonus-NPK .
    • Results : Application of 2,4-D directly after physiological fruit drop, either alone or in a tank-mix with K, consistently reduced the number of split fruit, and increased the growth rate (mm/day) of all the mandarin cultivars .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRAMZMIQUBNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371792
Record name 2-(2,4-difluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,4-Difluorophenoxy)-3-nitropyridine

CAS RN

175135-62-3
Record name 2-(2,4-Difluorophenoxy)-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-difluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-62-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Nakayama, K Ishihara, S Akiba… - Chemical and …, 2011 - jstage.jst.go.jp
N-[2-(2, 4-Difluorophenoxy) trifluoromethyl-3-pyridyl] sulfonamide derivatives 3—6 were prepared by the re-action of 3-pyridylamines and sulfonyl chlorides. Inhibitory activities of these …
Number of citations: 8 www.jstage.jst.go.jp
LN Makley, OT Johnson, P Ghanakota… - Bioorganic & medicinal …, 2021 - Elsevier
Destabilizing mutations in small heat shock proteins (sHsps) are linked to multiple diseases; however, sHsps are conformationally dynamic, lack enzymatic function and have no …
Number of citations: 1 www.sciencedirect.com

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